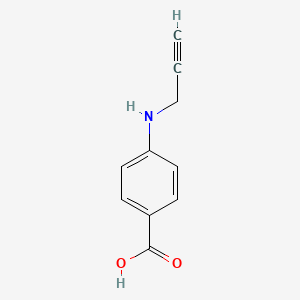![molecular formula C7H10N2O B13631941 3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)
3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole is a heterocyclic compound that features a fused pyran and pyrazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole can be achieved through various methods. One common approach involves a multi-component reaction where ethyl acetoacetate, hydrazine hydrate, malononitrile, and an aldehyde are reacted in the presence of a base catalyst such as potassium tert-butoxide in methanol . This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing the reaction conditions to achieve high yields and purity. Techniques such as solvent-free synthesis and the use of green chemistry principles, including the use of benign catalysts and energy-efficient methods like microwave and ultrasound-assisted synthesis, are employed .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrano derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the fused ring system .
Major Products
The major products formed from these reactions include oxo derivatives, dihydropyrano derivatives, and various substituted pyrano[4,3-c]pyrazoles .
Aplicaciones Científicas De Investigación
3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as human Chk1 kinase, by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrano[4,3-c]pyrazoles and their derivatives, such as dihydropyrano[2,3-c]pyrazoles and pyrano[2,3-c]pyrazoles .
Uniqueness
What sets 3-methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole apart is its specific substitution pattern and the resulting unique biological activities. Its fused ring system provides a rigid framework that can interact with biological targets in a distinct manner compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-5-6-4-10-3-2-7(6)9-8-5/h2-4H2,1H3,(H,8,9) |
Clave InChI |
MRAXWGDMQACKAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2COCCC2=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


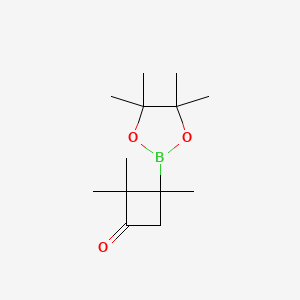
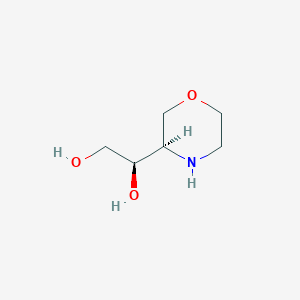
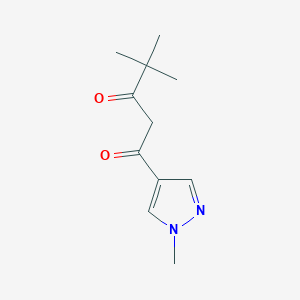
![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
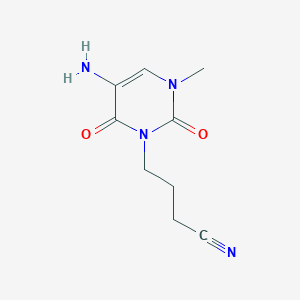
![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

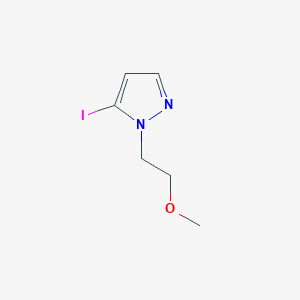
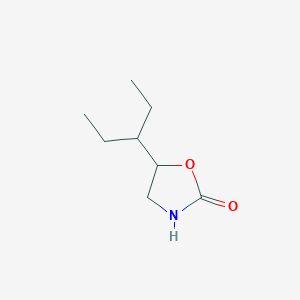



![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
